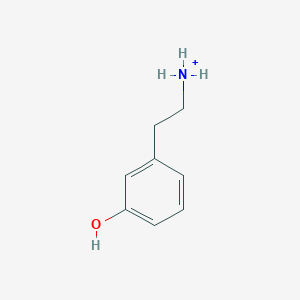
2-(3-Hydroxyphenyl)ethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-tyraminium is an ammonium ion that is the conjugate acid of m-tyramine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a m-tyramine.
Applications De Recherche Scientifique
1. Applications in Chemistry and Biology
2-(3-Hydroxyphenyl)ethanaminium and its derivatives, such as 3-hydroxycoumarin, have gained attention in the realm of synthetic organic chemistry and in various biological fields. As precursor molecules, they are significant in industries like pharmaceuticals and agrochemicals. Their reactivity leads to the formation of various heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
2. Role in Analytical Chemistry
Analytical methods focused on determining antioxidant activity extensively explore compounds like 2-(3-Hydroxyphenyl)ethanaminium. These methods are crucial in various fields, including food engineering and pharmaceuticals, due to the compound's involvement in antioxidant reactions and their kinetics, highlighting its importance in scientific research (Munteanu & Apetrei, 2021).
3. Environmental Remediation
The compound and its related structures have been explored for their utility in environmental management. Hydroxyapatite, structurally similar to 2-(3-Hydroxyphenyl)ethanaminium, showcases promising applications in treating air, water, and soil pollution due to its adsorption capacities, acid-base adjustability, and ion-exchange capability, underscoring the potential of phenyl ethanaminium derivatives in environmental cleanup activities (Ibrahim et al., 2020).
Propriétés
Nom du produit |
2-(3-Hydroxyphenyl)ethanaminium |
|---|---|
Formule moléculaire |
C8H12NO+ |
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
2-(3-hydroxyphenyl)ethylazanium |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2/p+1 |
Clé InChI |
GHFGJTVYMNRGBY-UHFFFAOYSA-O |
SMILES canonique |
C1=CC(=CC(=C1)O)CC[NH3+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



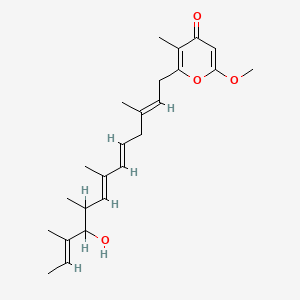
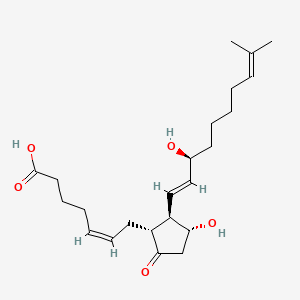
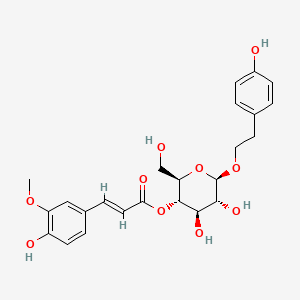

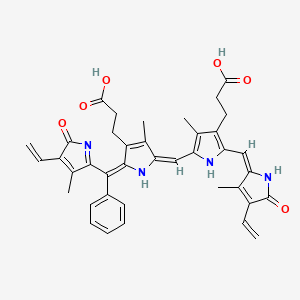
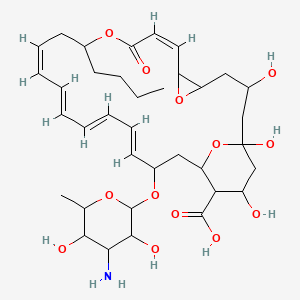
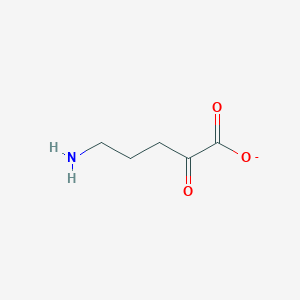
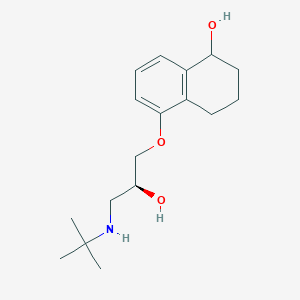
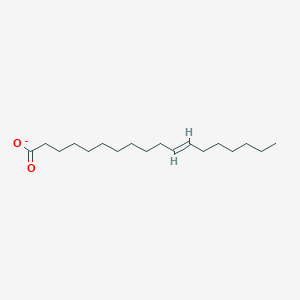
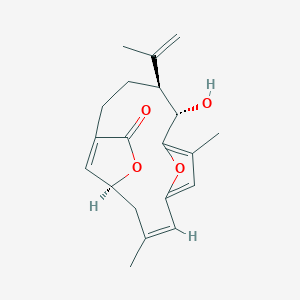
![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)
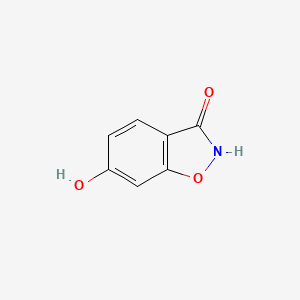
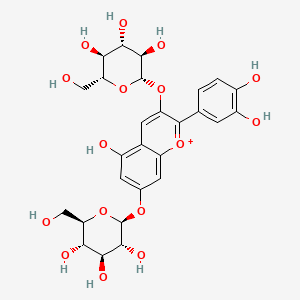
![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)